molecular formula C13H9N3O2S B5999911 N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide

N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide

Cat. No.: B5999911
M. Wt: 271.30 g/mol
InChI Key: HTWBXVWSTLRWEF-UHFFFAOYSA-N
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Description

N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antitumor and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide is unique due to its specific thieno[3,2-d]pyrimidine core, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11(8-4-2-1-3-5-8)15-13-14-9-6-7-19-10(9)12(18)16-13/h1-7H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBXVWSTLRWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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